molecular formula C13H11BrO B8723018 (4'-Bromo-[1,1'-biphenyl]-4-yl)methanol

(4'-Bromo-[1,1'-biphenyl]-4-yl)methanol

Cat. No.: B8723018
M. Wt: 263.13 g/mol
InChI Key: QOBRUMXJJIZUQO-UHFFFAOYSA-N
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Description

(4’-Bromo-biphenyl-4-YL)-methanol: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl structure with a bromine atom attached to one of the phenyl rings and a hydroxymethyl group attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4’-Bromo-biphenyl-4-YL)-methanol typically involves the bromination of biphenyl followed by a hydroxymethylation reaction. The bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The hydroxymethylation is usually achieved through a Grignard reaction, where the brominated biphenyl is reacted with formaldehyde in the presence of a Grignard reagent such as methylmagnesium bromide.

Industrial Production Methods: In an industrial setting, the production of (4’-Bromo-biphenyl-4-YL)-methanol may involve continuous flow processes to ensure high yield and purity. The bromination and hydroxymethylation reactions are optimized for large-scale production, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: (4’-Bromo-biphenyl-4-YL)-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

    Oxidation: (4’-Carboxy-biphenyl-4-YL)-methanol.

    Reduction: Biphenyl-4-YL-methanol.

    Substitution: (4’-Substituted-biphenyl-4-YL)-methanol, where the substituent depends on the nucleophile used.

Scientific Research Applications

Chemistry: (4’-Bromo-biphenyl-4-YL)-methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology: In biological research, (4’-Bromo-biphenyl-4-YL)-methanol is used as a probe to study enzyme-substrate interactions and metabolic pathways. Its bromine atom can be replaced with radioactive isotopes for tracing studies.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its biphenyl structure is a common motif in many biologically active molecules, and modifications to the hydroxymethyl and bromine groups can lead to compounds with therapeutic properties.

Industry: In the industrial sector, (4’-Bromo-biphenyl-4-YL)-methanol is used in the production of polymers and advanced materials. Its ability to undergo various chemical reactions makes it a valuable precursor in the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of (4’-Bromo-biphenyl-4-YL)-methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets. Additionally, the biphenyl structure provides a rigid framework that can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

    Biphenyl-4-YL-methanol: Lacks the bromine atom, making it less reactive in substitution reactions.

    (4’-Chloro-biphenyl-4-YL)-methanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    (4’-Fluoro-biphenyl-4-YL)-methanol: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and reactivity.

Uniqueness: (4’-Bromo-biphenyl-4-YL)-methanol is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C13H11BrO

Molecular Weight

263.13 g/mol

IUPAC Name

[4-(4-bromophenyl)phenyl]methanol

InChI

InChI=1S/C13H11BrO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8,15H,9H2

InChI Key

QOBRUMXJJIZUQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4′-Bromo-biphenyl-4-carboxylic acid methyl ester, 7.8 g (27.9 mmol) in 150 mL of tetrahydrofuran was cooled to 0° C. via ice-water bath. Lithium aluminum hydride, 1.1 g (27.9 mmol) was added to the solution in one portion. The reaction mixture stirred at 0° C. for 1 h. The mixture was slowly quenched with 10 mL of isopropyl alcohol, then with 10 mL of water. The aqueous mixture was extracted with 3×50 mL portions of ethyl acetate. The organic layers were combined, washed with sat. aq. NaCl, and dried (MgSO4). The solution was concentrated to afford the desired product in 7.01 g (100%) as a white solid. The material was taken to the next step without further purification.
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Synthesis routes and methods II

Procedure details

A solution of 4′-Bromo-biphenyl-4-carboxylic acid methyl ester, 7.8 g (27.9 mmol) in 150 mL of tetrahydrofuran was cooled to 0° C. via ice-water bath. Lithiumaluminum-hydride, 1.1 g (27.9 mmol) was added to the solution in one portion. The reaction mixture stirred at 0° C. for 1 h. The mixture was slowly quenched with 10 mL of isopropyl alcohol, then with 10 mL of water. The aqueous mixture was extracted with 3×50 mL portions of ethyl acetate. The organic layers were combined, washed with sat. aq. NaCl, and dried (MgSO4). The solution was concentrated to afford the desired product in 7.01 g (100%) as a white solid. The material was taken to the next step without further purification.
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